molecular formula C34H46N4O4 B11641257 1-(4-Benzylpiperazin-1-yl)-3-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol

1-(4-Benzylpiperazin-1-yl)-3-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol

Cat. No.: B11641257
M. Wt: 574.8 g/mol
InChI Key: SUSCYIMTNZLQLZ-UHFFFAOYSA-N
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Description

1-(4-BENZYLPIPERAZIN-1-YL)-3-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERAZIN-1-YL)-3-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-benzylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxyphenol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERAZIN-1-YL)-3-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-BENZYLPIPERAZIN-1-YL)-3-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors and its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERAZIN-1-YL)-3-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to the modulation of various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZYLPIPERAZIN-1-YL)-2-(1H-INDOL-3-YL)ETHAN-1-ONE: Another piperazine derivative with potential biological activity.

    1-(4-BENZYLPIPERAZIN-1-YL)-3-(QUINAZOLIN-4-YLOXY)PROPAN-2-OL: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.

Uniqueness

1-(4-BENZYLPIPERAZIN-1-YL)-3-{4-[3-(4-BENZYLPIPERAZIN-1-YL)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL is unique due to its specific arrangement of piperazine rings and benzyl groups, which confer unique chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H46N4O4

Molecular Weight

574.8 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol

InChI

InChI=1S/C34H46N4O4/c39-31(25-37-19-15-35(16-20-37)23-29-7-3-1-4-8-29)27-41-33-11-13-34(14-12-33)42-28-32(40)26-38-21-17-36(18-22-38)24-30-9-5-2-6-10-30/h1-14,31-32,39-40H,15-28H2

InChI Key

SUSCYIMTNZLQLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)OCC(CN4CCN(CC4)CC5=CC=CC=C5)O)O

Origin of Product

United States

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